molecular formula C13H12FN B7836206 2'-Fluoro-biphenyl-3-methanamine

2'-Fluoro-biphenyl-3-methanamine

Cat. No.: B7836206
M. Wt: 201.24 g/mol
InChI Key: WCWIXRQMTGHCPT-UHFFFAOYSA-N
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Description

2’-Fluoro-biphenyl-3-methanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a fluorine atom at the 2’ position and an amine group attached to the 3-methanamine position. The presence of the fluorine atom and the amine group imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-biphenyl-3-methanamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dioxane. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of 2’-Fluoro-biphenyl-3-methanamine may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-biphenyl-3-methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution of the fluorine atom can result in various substituted biphenyl derivatives.

Scientific Research Applications

2’-Fluoro-biphenyl-3-methanamine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.

    Industry: The compound is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2’-Fluoro-biphenyl-3-methanamine involves its interaction with molecular targets through various pathways. The presence of the fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The amine group can participate in nucleophilic reactions, facilitating the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    2’-Chloro-biphenyl-3-methanamine: Similar structure but with a chlorine atom instead of fluorine.

    2’-Bromo-biphenyl-3-methanamine: Similar structure but with a bromine atom instead of fluorine.

    2’-Iodo-biphenyl-3-methanamine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in 2’-Fluoro-biphenyl-3-methanamine imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These properties make it distinct from its halogenated analogs and enhance its potential for various applications in research and industry.

Properties

IUPAC Name

[3-(2-fluorophenyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWIXRQMTGHCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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